molecular formula C6H8O2 B3111109 rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one CAS No. 1820574-46-6

rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one

Cat. No.: B3111109
CAS No.: 1820574-46-6
M. Wt: 112.13 g/mol
InChI Key: XKRBHKQNGYBGBD-NJGYIYPDSA-N
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Description

rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one: is a bicyclic compound that features an oxirane ring fused to a cyclopentanone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopentadiene derivative, which undergoes a Diels-Alder reaction followed by epoxidation to form the oxirane ring. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biological molecules, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

  • rac-(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one
  • (1R,5S)-3-oxabicyclo[3.2.0]heptane-2,4-dione
  • (1S,5S)-bicyclo[3.2.0]heptan-2-one

Uniqueness: rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one is unique due to the presence of the oxirane ring fused to a cyclopentanone, which imparts distinct reactivity and potential applications compared to other similar bicyclic compounds. Its ability to undergo various chemical transformations and its potential in drug development highlight its significance in scientific research.

Properties

IUPAC Name

(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-4-1-2-8-6(4)5/h4,6H,1-3H2/t4-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRBHKQNGYBGBD-NJGYIYPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
Reactant of Route 2
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
Reactant of Route 3
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
Reactant of Route 4
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
Reactant of Route 5
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
Reactant of Route 6
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one

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